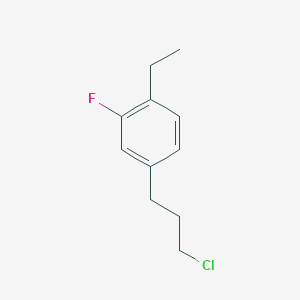

1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Friedel-Crafts alkylation, where 3-chloropropyl chloride is reacted with 4-ethyl-3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The fluorine atom can be reduced under specific conditions, although this is less common due to the strength of the carbon-fluorine bond.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 1-(3-aminopropyl)-4-ethyl-3-fluorobenzene.

Oxidation: Formation of 1-(3-chloropropyl)-4-ethyl-3-fluorobenzoic acid.

Reduction: Formation of 1-(3-chloropropyl)-4-ethylbenzene.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Chloropropyl)-4-methyl-3-fluorobenzene

- 1-(3-Chloropropyl)-4-ethylbenzene

- 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene

Uniqueness

1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of the 3-chloropropyl group, ethyl group, and fluorine atom provides a distinct set of properties that can be leveraged in various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation and halogenation. For example, Friedel-Crafts alkylation can introduce the chloropropyl group to a fluorobenzene precursor . Alternatively, nucleophilic substitution using 3-chloropropyl halides with fluorinated aromatic intermediates under basic conditions (e.g., K₂CO₃ in DMF) is common . Catalysts like AlCl₃ may enhance electrophilic substitution efficiency . Yields depend on temperature control (60–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of fluorobenzene derivative to chloropropyl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Ventilation : Use fume hoods or closed systems to minimize inhalation of volatile intermediates .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, respiratory protection (N95 mask) is advised .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How can purity and structural identity be verified post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

- NMR : ¹H NMR (CDCl₃) should show signals for ethyl (δ 1.2–1.4 ppm, triplet), fluorobenzene (δ 6.8–7.3 ppm, multiplet), and chloropropyl (δ 3.5–3.7 ppm, triplet) groups .

- Mass Spectrometry : ESI-MS expected m/z 260.7 [M+H]⁺ (calculated for C₁₁H₁₂ClF) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Thermal Analysis : Perform DSC to identify polymorph transitions .

- Recrystallization : Test solvents of varying polarity (e.g., ethanol vs. dichloromethane) to isolate stable crystalline forms .

- Deuterated Solvent Swapping : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts .

Q. How can trace genotoxic impurities (e.g., chlorinated byproducts) be quantified in this compound?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions for impurities like 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (m/z 315 → 154) .

- Validation Parameters : Ensure linearity (R² > 0.99), LOD (0.1 ppm), and recovery (90–110%) per ICH guidelines .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

Properties

Molecular Formula |

C11H14ClF |

|---|---|

Molecular Weight |

200.68 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C11H14ClF/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

DXMAODXSWXGBFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CCCCl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.